Enoxolone, also known as 18β-glycyrrhetinic acid, is a pentacyclic triterpenoid and the primary active aglycone metabolite of glycyrrhizic acid, which is sourced from licorice root (Glycyrrhiza glabra).[1][2] It is widely utilized for its anti-inflammatory, skin-soothing, and formulation-stabilizing properties in dermatological and cosmetic applications.[3][4] Unlike its parent glycoside, Enoxolone is characterized by its lipophilic nature and practical insolubility in water, properties which are critical for its performance in topical formulations and transdermal delivery systems.[3] Procurement decisions often require careful consideration of its specific isomeric form and purity level against less refined extracts or synthetic derivatives.[2][5]
Substituting high-purity Enoxolone (18β-glycyrrhetinic acid) with its parent glycoside, glycyrrhizic acid, or its synthetic derivative, carbenoxolone, can lead to significant failures in formulation and performance. Glycyrrhizic acid, the natural precursor, is hydrophilic and shows poor skin penetration, making it unsuitable for topical applications where bioavailability of the active aglycone is required.[6] Conversely, while the derivative carbenoxolone offers increased water solubility, this fundamentally alters its formulation behavior and interaction with biological targets, making it a distinct active ingredient rather than a direct substitute.[7][8] Furthermore, using crude licorice extracts introduces significant variability and impurities, compromising reproducibility and potentially failing to deliver the required concentration of the active 18β-isomer for consistent biological effects.[2]
Enoxolone is practically insoluble in water, a key attribute for its use in oil-based or anhydrous topical formulations where stability and phase integrity are critical.[3] In contrast, its synthetic derivative, carbenoxolone sodium salt, was specifically designed for water solubility, reaching approximately 3 mg/mL in PBS (pH 7.2).[9] This fundamental difference in solubility dictates the choice of formulation vehicle and processing methods, making Enoxolone the specific choice for non-aqueous systems.
| Evidence Dimension | Solubility in Water/Aqueous Buffer |
| Target Compound Data | Practically insoluble in water |
| Comparator Or Baseline | Carbenoxolone Sodium Salt: ~3 mg/mL in PBS (pH 7.2) |
| Quantified Difference | Qualitatively opposite solubility profiles, with Enoxolone being lipophilic and Carbenoxolone being hydrophilic. |
| Conditions | Standard laboratory conditions for solubility assessment. |
This dictates the entire formulation strategy, making Enoxolone essential for oil-based serums, ointments, and water-free preparations where the alternative would be immiscible.
The biological activity of glycyrrhetinic acid is highly dependent on its stereochemistry. Enoxolone, the 18β-isomer, is a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[9] In contrast, its diastereomer, 18α-glycyrrhetinic acid, selectively inhibits 11β-HSD1 and is a much weaker inhibitor of 11β-HSD2.[9][10] This differential activity is critical, as 11β-HSD2 inhibition is a key mechanism for the anti-inflammatory effects of Enoxolone in tissues like the skin. Procuring the specified 18β-isomer is therefore essential for achieving the desired biological endpoint.
| Evidence Dimension | Enzyme Inhibition Selectivity |
| Target Compound Data | Preferentially inhibits 11β-HSD2 |
| Comparator Or Baseline | 18α-glycyrrhetinic acid: Selectively inhibits 11β-HSD1, weak inhibitor of 11β-HSD2 |
| Quantified Difference | Opposite isoform selectivity between the two isomers. |
| Conditions | In vitro assays using lysates of HEK-293 cells transfected with human 11β-HSD1 or 11β-HSD2. |
For research or product development targeting cortisol modulation via 11β-HSD2, using the incorrect isomer (18α-GA) or an impure mixture would lead to failed experiments or ineffective products.
Enoxolone (18β-glycyrrhetinic acid) demonstrates high thermal stability, with a melting point of 292-295 °C.[10] Stability studies show it is stable under dry heat, wet heat (reflux at 80°C for 2 hours), and oxidative stress conditions.[9] However, it shows degradation under strong acidic (63.7% degradation in 1N HCl) and photochemical conditions.[9] In contrast, its parent glycoside, glycyrrhizic acid, exhibits degradation of 2.6% after 7 days at 60°C.[11] This well-characterized stability profile allows for precise control over manufacturing and formulation processes, which is not possible with undefined crude extracts.
| Evidence Dimension | Thermal & Chemical Stability |
| Target Compound Data | Stable to dry/wet heat and oxidation; degrades in strong acid and under UV light. |
| Comparator Or Baseline | Glycyrrhizic Acid: Shows 2.6% thermal degradation at 60°C over 7 days. |
| Quantified Difference | Different degradation profiles under specific stress conditions, with Enoxolone showing high thermal stability but defined acid/light lability. |
| Conditions | Forced degradation studies as per ICH guidelines; thermal analysis. |
This information is critical for process development, enabling engineers to avoid conditions (like low pH or UV exposure) that would degrade the compound, ensuring final product potency and purity.
For developing stable, water-free topical products for sensitive or compromised skin, Enoxolone is the required choice. Its lipophilicity and practical insolubility in water ensure it remains dispersed in the oil phase, preventing crystallization or phase separation that would occur with water-soluble alternatives like carbenoxolone.[3]
In applications designed to modulate local cortisol levels in the skin, such as in treatments for certain types of dermatitis or irritation, the specific 18β-isomer (Enoxolone) is necessary. Its preferential inhibition of the 11β-HSD2 enzyme is the targeted mechanism of action, which would not be effectively achieved with the 18α-isomer or with inconsistent, low-purity licorice extracts.[9]
To generate reliable and publishable data in studies of 11β-HSD enzyme kinetics or cellular glucocorticoid regulation, a highly pure, isomerically defined compound is non-negotiable. Using Enoxolone (18β-glycyrrhetinic acid) eliminates the confounding variables from impurities or the opposing biological activity of the 18α-isomer, ensuring that observed effects are directly attributable to the compound under investigation.[9]
In production workflows that involve heating, such as hot-melt extrusion or the preparation of certain emulsions, Enoxolone's documented high thermal stability is a key processing advantage.[10] Formulators can confidently use heat up to specified limits without significant degradation, a guarantee that cannot be made for crude botanical extracts with unknown compositions.
Irritant